molecular formula C20H16ClN3O2 B606791 Cpi-0610 CAS No. 1380087-89-7

Cpi-0610

カタログ番号 B606791
CAS番号: 1380087-89-7
分子量: 365.817
InChIキー: GCWIQUVXWZWCLE-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . It mainly acts at the BRD2 and BRD4 subtypes . It has potential applications in the treatment of various forms of cancer .


Molecular Structure Analysis

The IUPAC name for CPI-0610 is 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide . Its molecular formula is C20H16ClN3O2 and it has a molar mass of 365.82 g·mol−1 .


Chemical Reactions Analysis

CPI-0610 is a BET inhibitor that has been shown to target multiple driver mechanisms in preclinical studies . It has demonstrated synergistic results when used in combination therapy with JAK inhibitors .


Physical And Chemical Properties Analysis

CPI-0610 is a potent and selective benzoisoxazoloazepine BET bromodomain inhibitor with an IC50 of 39 nM for BRD4-BD1 in TR-FRET assay .

科学的研究の応用

Application in Lymphoma Treatment

  • Scientific Field : Oncology, specifically Lymphoma treatment .
  • Summary of the Application : Pelabresib (CPI-0610) is a small-molecule inhibitor of BET proteins. It was used in a Phase I study on patients with relapsed or refractory lymphomas . The drug downregulated NF-κB signaling, a transcription factor essential for inflammatory responses, which is constitutively activated in many lymphomas .
  • Methods of Application : Sixty-four patients with relapsed/refractory lymphoma were treated with either capsule or tablet doses of pelabresib orally once daily on a 14 days on, 7 days off schedule .
  • Results : The most frequent adverse events were fatigue, nausea, and decreased appetite. Four patients (6.2%) had an objective response (2 complete response and 2 partial response) and 5 patients had prolonged stable disease .

Application in Myelofibrosis Treatment

  • Scientific Field : Hematology, specifically Myelofibrosis treatment .
  • Summary of the Application : Pelabresib (CPI-0610) is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins. It was used in the MANIFEST trial, an ongoing, global, open-label Phase 2 study investigating pelabresib monotherapy in patients with advanced Myelofibrosis .
  • Methods of Application : Patients with Myelofibrosis who were intolerant/refractory to or ineligible for JAKi were treated with pelabresib .
  • Results : At week 24, 30% of evaluable patients achieved a ≥35% spleen volume reduction, and 48% of patients achieved a ≥50% total symptom score reduction .

Application in Combination with Ruxolitinib

  • Scientific Field : Hematology, specifically Myelofibrosis treatment .
  • Summary of the Application : CPI-0610 showed promising spleen volume responses and a meaningful reduction in total symptom score as monotherapy and in combination with ruxolitinib (Jakafi) for patients with refractory or intolerant advanced myelofibrosis .
  • Methods of Application : The study evaluated CPI-0610 in patients who have both received JAK inhibitors, such as ruxolitinib .
  • Results : The results showed strong efficacy signals for advanced myelofibrosis .

Application in JAK Inhibitor-Naive Patients

  • Scientific Field : Hematology, specifically Myelofibrosis treatment .
  • Summary of the Application : A study was conducted to evaluate CPI-0610 in patients who have never been treated with a JAK inhibitor .
  • Methods of Application : The study involved patients who were JAK inhibitor-naive .

Application in Combination with JAK Inhibitors

  • Scientific Field : Hematology, specifically Myelofibrosis treatment .
  • Summary of the Application : CPI-0610 showed promising spleen volume responses and a meaningful reduction in total symptom score as monotherapy and in combination with ruxolitinib (Jakafi) for patients with refractory or intolerant advanced myelofibrosis .
  • Methods of Application : The study evaluated CPI-0610 in patients who have both received JAK inhibitors, such as ruxolitinib .
  • Results : The results showed strong efficacy signals for advanced myelofibrosis .

Application in Treatment of Myelofibrosis

  • Scientific Field : Hematology, specifically Myelofibrosis treatment .
  • Summary of the Application : Pelabresib (CPI-0610) is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins which is able to modify the expression of genes involved in nuclear factor kappa B (NFκB) signaling in patients with myelofibrosis (MF) .
  • Methods of Application : The study involved patients with Myelofibrosis who were intolerant/refractory to or ineligible for JAKi .

Safety And Hazards

CPI-0610 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .

特性

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022544
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPI-0610 anhydrous

CAS RN

1380087-89-7
Record name CPI-0610 anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelabresib anhydrous
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELABRESIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。